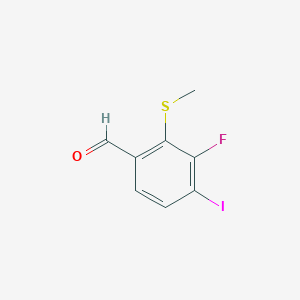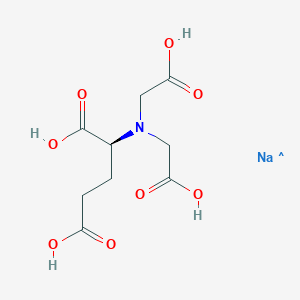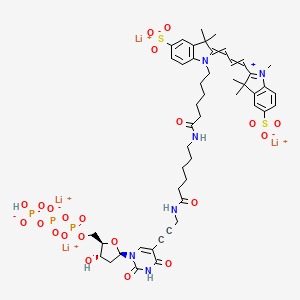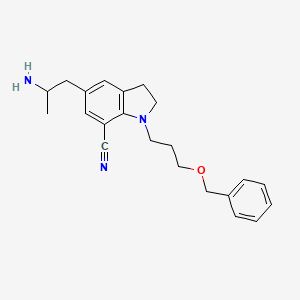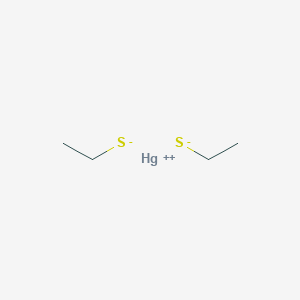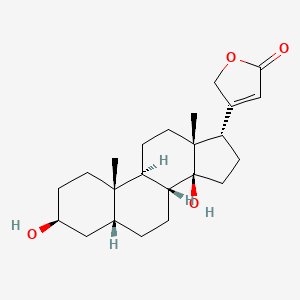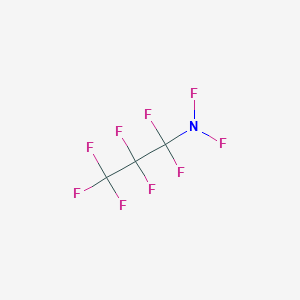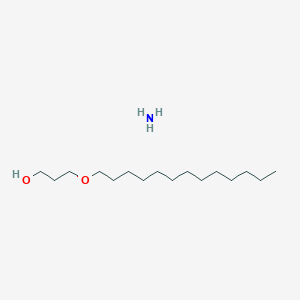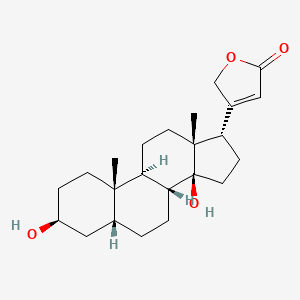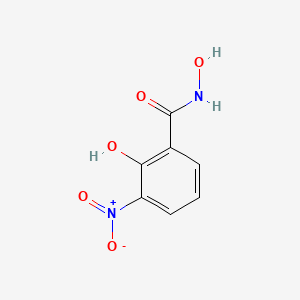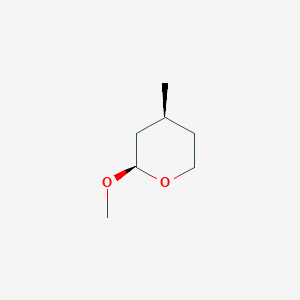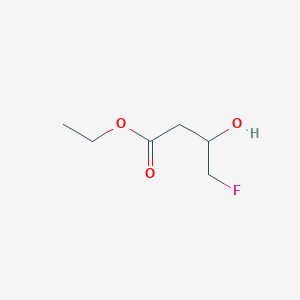
Ethyl 4-fluoro-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-fluoro-3-hydroxybutanoate is an organic compound with the molecular formula C6H11FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain that also includes an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl 3-hydroxybutanoate. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic fluorination of ethyl 3-hydroxybutanoate using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Ethyl 4-fluoro-3-oxobutanoate.
Reduction: Ethyl 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-fluoro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to the presence of the fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which ethyl 4-fluoro-3-hydroxybutanoate exerts its effects depends on the specific application. In biochemical studies, the fluorine atom can interact with various molecular targets, altering the compound’s reactivity and binding properties. The presence of the fluorine atom can also influence the compound’s electronic properties, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-hydroxybutanoate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Ethyl 4-chloro-3-hydroxybutanoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.
Ethyl 4-bromo-3-hydroxybutanoate: Contains a bromine atom, which is larger and more reactive than fluorine.
Uniqueness
Ethyl 4-fluoro-3-hydroxybutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and materials, as well as in biochemical studies where fluorine’s unique properties can be leveraged.
Eigenschaften
CAS-Nummer |
660-47-9 |
|---|---|
Molekularformel |
C6H11FO3 |
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
ethyl 4-fluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C6H11FO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 |
InChI-Schlüssel |
BDJOWUSSQPQXSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
